Methyl perfluorohexanoate

Descripción general

Descripción

Métodos De Preparación

Methyl perfluorohexanoate can be synthesized through the esterification of perfluorohexanoic acid with methanol. The reaction typically occurs under acidic conditions, with sulfuric acid acting as a catalyst. The process involves heating the reactants to facilitate the esterification reaction . Industrial production methods often involve the vaporization of tin compounds and this compound, which are then mixed and carried by a carrier gas to a high-temperature reactor .

Análisis De Reacciones Químicas

Methyl perfluorohexanoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form perfluorohexanoic acid.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong acids, bases, and reducing agents. .

Aplicaciones Científicas De Investigación

Environmental Science

- Water Treatment : Methyl perfluorohexanoate is studied for its effectiveness in removing perfluorinated compounds from wastewater. Its unique chemical structure allows it to interact with other contaminants, potentially aiding in their degradation or removal .

- Soil Remediation : Research indicates that this compound can be utilized to enhance the bioavailability of certain pollutants in soil, facilitating their breakdown by microbial communities .

Material Science

- Coatings : The compound is used in the development of protective coatings for textiles and other materials due to its resistance to water and oil. This application is particularly relevant in outdoor gear and industrial fabrics where durability is essential .

- Surfactants : this compound serves as a surfactant in various formulations, improving the wetting properties of surfaces and enhancing the performance of cleaning agents .

Biochemistry

- Drug Delivery Systems : The compound's ability to form stable emulsions makes it a candidate for drug delivery applications, particularly in formulating pharmaceuticals that require controlled release mechanisms .

- Toxicological Studies : Ongoing research examines the toxicological effects of this compound on aquatic organisms, providing insights into its environmental impact and safety profile .

Case Studies

Mecanismo De Acción

The mechanism of action of methyl perfluorohexanoate involves its interaction with various molecular targets and pathways. It is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation. The compound’s fluorinated structure allows it to resist metabolic degradation, leading to its persistence in biological systems .

Comparación Con Compuestos Similares

Methyl perfluorohexanoate is part of a broader class of perfluoroalkyl substances (PFASs), which include compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). Compared to these longer-chain PFASs, this compound has a shorter carbon chain, which can result in different environmental and biological behaviors. For example, it is less bioaccumulative and has a lower potential for long-range environmental transport .

Similar Compounds

- Perfluorooctanoic acid (PFOA)

- Perfluorooctane sulfonate (PFOS)

- Perfluorobutane sulfonate (PFBS)

- Perfluorohexane sulfonate (PFHxS)

Actividad Biológica

Methyl perfluorohexanoate (PFHxA), a member of the per- and polyfluoroalkyl substances (PFAS) family, has garnered attention due to its widespread environmental presence and potential biological effects. This article delves into its biological activity, mechanisms of action, and implications for human health based on diverse scientific literature.

Chemical Structure and Properties

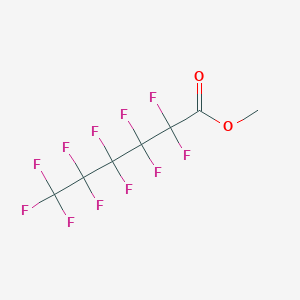

This compound is a perfluorinated carboxylic acid with the chemical formula C6F13COOCH3. Its structure features a hydrophobic perfluorinated tail that contributes to its unique properties, including high stability and resistance to degradation in the environment.

Mechanisms of Biological Activity

Research indicates that PFHxA and similar compounds can interfere with various biological processes:

- Mitochondrial Dysfunction : Studies have shown that PFHxA can disrupt mitochondrial respiration. Specifically, it has been observed that at concentrations above 20 µM, PFHxA stimulates state 4 respiration while inhibiting state 3 respiration in isolated rat liver mitochondria. This suggests a potential mechanism for inducing mitochondrial permeability transition, which can lead to cell death through necrosis or apoptosis .

- Epigenetic Modifications : Recent investigations have linked PFAS exposure, including PFHxA, to epigenetic changes such as DNA methylation alterations. In a study involving firefighters exposed to PFASs, PFHxA was associated with accelerated epigenetic aging and differentially methylated loci in genes related to lipid metabolism and stress response . These findings suggest that PFHxA may contribute to long-term health effects through epigenetic mechanisms.

In Vitro Studies

In vitro studies using human hepatoma Hep G2 cells demonstrated that PFHxA does not exhibit acute toxicity at the cellular level. However, it has been shown to alter the expression of genes involved in lipid metabolism and xenobiotic processing . These alterations could have implications for metabolic disorders and liver function.

In Vivo Studies

Animal studies have reported various adverse health effects associated with PFAS exposure. For instance, chronic exposure to perfluoroalkyl acids has been linked to liver damage, immune system effects, and developmental delays . Specific studies have indicated that PFHxA may compete with fatty acids for oxidation processes within mitochondria, potentially leading to metabolic dysregulation.

Case Studies

- Firefighters Exposure Study : A study involving 197 firefighters found significant associations between serum concentrations of PFASs (including PFHxA) and altered DNA methylation patterns. The results indicated that higher levels of PFASs were linked to changes in genes involved in metabolic pathways relevant to PFAS toxicity .

- Epidemiological Evidence : An extensive review highlighted that populations exposed to contaminated water sources showed elevated levels of PFASs in serum samples, correlating with various health outcomes such as liver dysfunction and increased cancer risk . These findings underscore the need for further investigation into the long-term effects of compounds like this compound.

Summary of Research Findings

| Study Type | Key Findings |

|---|---|

| In Vitro | Disruption of mitochondrial function; gene expression alterations |

| In Vivo | Liver damage; immune system impacts; developmental delays |

| Epidemiological | Correlation with elevated cancer risk; metabolic disorders |

Propiedades

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F11O2/c1-20-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXMLQHJFDKLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335700 | |

| Record name | Methyl perfluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424-18-0 | |

| Record name | Methyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=424-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl perfluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Undecafluorohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.